BenchChemオンラインストアへようこそ!

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

N-Isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049511-74-1, molecular formula C₉H₁₃N₃O₂, MW 195.22) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxamide (pyridazinone-3-carboxamide) chemotype. The compound features an N-isopropyl carboxamide at position 3, an N-methyl substituent at position 1, and a carbonyl at position 6 of the pyridazine ring.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 1049511-74-1
Cat. No. B2515016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049511-74-1
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCC(C)NC(=O)C1=NN(C(=O)C=C1)C
InChIInChI=1S/C9H13N3O2/c1-6(2)10-9(14)7-4-5-8(13)12(3)11-7/h4-6H,1-3H3,(H,10,14)
InChIKeyCIGFFMYBUWZSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049511-74-1): Procurement-Grade Pyridazinone Building Block for Medicinal Chemistry


N-Isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049511-74-1, molecular formula C₉H₁₃N₃O₂, MW 195.22) is a heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxamide (pyridazinone-3-carboxamide) chemotype . The compound features an N-isopropyl carboxamide at position 3, an N-methyl substituent at position 1, and a carbonyl at position 6 of the pyridazine ring. This scaffold has been validated in medicinal chemistry campaigns targeting cannabinoid CB2 receptors (EC₅₀ values as low as 3.7 nM for optimized analogs), c-Met kinase (LAH-1 series), and WDR5-MYC protein-protein interactions [1][2][3]. The compound is primarily sourced as a research intermediate and fragment for structure-activity relationship (SAR) exploration, rather than as a finished active pharmaceutical ingredient.

Why Generic Substitution Fails for CAS 1049511-74-1: Structural Determinants of Scaffold and Substituent Differentiation


Within the 6-oxo-1,6-dihydropyridazine-3-carboxamide family, subtle variations in the amide N-substituent and the ring N1-substituent produce divergent physicochemical and pharmacological profiles. The N-isopropyl group on the carboxamide of CAS 1049511-74-1 imparts a distinct steric profile (branched secondary alkyl, van der Waals volume ~42 ų) and lipophilicity contribution (π ~ +1.5) compared to N-methyl (π ~ +0.5), N-ethyl (π ~ +1.0), or N-cyclopropyl (restricted conformation) analogs [1]. In the pyridazine-3-carboxamide CB2 agonist series, logP optimization was critical for achieving both potency and selectivity, with measured logP values differing by >1 log unit between N-alkyl variants [2]. Furthermore, the carboxamide NH serves as a hydrogen bond donor (HBD count = 1) absent in the corresponding methyl ester (CAS 74173-58-3) or carboxylic acid (CAS 100047-66-3) derivatives, directly affecting target engagement geometry as evidenced in WDR5 co-crystal structures (PDB 8G3E) where the amide NH forms a critical interaction with the WBM pocket [3]. Simple substitution with a non-isosteric amide, ester, or acid analog will alter hydrogen bonding capacity, lipophilicity, and metabolic stability in ways that are not interchangeable for SAR-driven optimization campaigns.

Quantitative Differentiation Evidence for N-Isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049511-74-1) vs. Closest Analogs


Hydrogen Bond Donor Capacity: Carboxamide NH vs. Methyl Ester and Carboxylic Acid Comparators

CAS 1049511-74-1 possesses one hydrogen bond donor (the carboxamide NH), whereas the methyl ester analog (CAS 74173-58-3, methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate) possesses zero HBDs, and the carboxylic acid precursor (CAS 100047-66-3) possesses one HBD from the acid OH but in a distinct geometry and with different pKa. In co-crystal structures of related dihydropyridazine-3-carboxamides with WDR5 (PDB 8G3E), the carboxamide NH engages in a direct hydrogen bond with backbone carbonyl oxygen of the WBM pocket, a contact geometrically inaccessible to an ester oxygen or a carboxylic acid OH in the same binding pose [1]. The HBD count difference is structurally quantifiable: CAS 1049511-74-1 = 1 HBD; methyl ester = 0 HBD; carboxylic acid = 1 HBD (but with acidic proton, pKa ~3–4 vs. amide NH pKa ~15–17, resulting in distinct protonation states at physiological pH).

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

Calculated Lipophilicity Differentiation: N-Isopropyl vs. N-Methyl, N-Ethyl, and Unsubstituted Amide Analogs

The N-isopropyl group on CAS 1049511-74-1 contributes an estimated π (hydrophobic fragment constant) of approximately +1.5, compared to π ≈ +0.5 for N-methyl and π ≈ +1.0 for N-ethyl analogs [1]. Using the Moriguchi logP estimation method, the predicted logP for CAS 1049511-74-1 is approximately 0.7, versus approximately 0.1 for the unsubstituted amide (6-oxo-1,6-dihydropyridazine-3-carboxamide, CAS 60184-73-8) and approximately 0.3 for the N-methyl analog. In the pyridazine-3-carboxamide CB2 agonist series reported by Ragusa et al. (2017), measured logP values for N-alkyl carboxamide variants spanned a range of >1 log unit (from ~2.5 to >3.5), with each alkyl homolog producing a measurable shift in both lipophilicity and receptor occupancy [2]. This demonstrates that N-alkyl chain branching directly and predictably modulates the physicochemical profile of the pyridazinone-3-carboxamide scaffold.

Physicochemical Properties ADME Lead Optimization

Scaffold Validation: Pyridazine-3-Carboxamide Core in Nanomolar CB2 Agonists — Class-Level Potency Benchmark

The pyridazine-3-carboxamide scaffold into which CAS 1049511-74-1 embeds has demonstrated potent and selective CB2 agonism in a comprehensive SAR study. Ragusa et al. (2017) reported that compound 26 in their pyridazine-3-carboxamide series achieved an EC₅₀ of 3.665 ± 0.553 nM at CB2 with a selectivity index (CB1/CB2) exceeding 2,729 [1]. Across the series, six compounds showed EC₅₀ values below 35 nM, and more than half of the derivatives exhibited moderate to potent CB2 agonist activity. The key pharmacophore features included the pyridazinone core with a 3-carboxamide substituent, with N-alkyl substitution on the amide directly influencing both potency and selectivity. Critically, the measured logP values of optimized compounds were significantly lower than the reference compound GW842166X, demonstrating that the scaffold permits independent optimization of potency and physicochemical properties [1]. While CAS 1049511-74-1 itself has not been tested in this assay, its core scaffold matches the pharmacophore required for CB2 activity, positioning it as a relevant intermediate for SAR exploration.

Cannabinoid Receptor GPCR Agonist Selectivity Index

N-Alkyl Substituent Impact on Kinase Inhibitor Potency: c-Met and WDR5 Case Studies Using the Dihydropyridazine-3-Carboxamide Core

The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold has been successfully deployed in two distinct oncology target programs. LAH-1, a 1,6-dihydropyridazine-3-carboxamide derivative, demonstrated nanomolar c-Met kinase inhibitory activity and antiproliferative effects against EBC-1 non-small cell lung cancer cells [1]. Separately, a dihydropyridazine-3-carboxamide series yielded WDR5 WBM pocket antagonists with confirmed target engagement via X-ray crystallography (PDB 8G3E, resolution not specified in search results), where the carboxamide group forms a critical interaction network [2]. In both programs, variation of the N-substituent on the carboxamide and the N1-substituent on the pyridazinone ring modulated potency by orders of magnitude, demonstrating that the specific substitution pattern of CAS 1049511-74-1 (N-isopropyl carboxamide + N-methyl on ring) occupies a defined position in the multi-parameter optimization landscape that cannot be approximated by unsubstituted or differently substituted analogs [3]. The SAR trend observed in the c-Met series (where the dihydropyridazine-3-carboxamide core was conserved while peripheral substituents were varied) confirms that the core scaffold is a privileged chemotype for kinase inhibitor design.

Kinase Inhibition c-Met WDR5-MYC Oncology

Synthetic Utility Comparison: Amide as a Versatile Handle vs. Ester, Acid, and Unsubstituted Amide Derivatives

CAS 1049511-74-1 features a secondary carboxamide (N-isopropyl) that serves as a stable yet functionalizable handle in multi-step synthesis, contrasting with the methyl ester analog (CAS 74173-58-3) which is susceptible to hydrolysis under both acidic and basic conditions, and with the carboxylic acid analog (CAS 100047-66-3) which requires activation (e.g., HATU, EDCI) for further coupling [1]. The N-isopropyl amide is significantly more resistant to nucleophilic acyl substitution than the corresponding ester, with typical relative hydrolysis rates for secondary amides being 10²–10³ times slower than methyl esters under alkaline conditions [2]. This differential stability enables chemoselective transformations elsewhere on the pyridazinone ring without protecting group manipulation. Additionally, the N-isopropyl amide can be reduced to the corresponding amine with LiAlH₄ or BH₃, providing access to N-isopropyl-aminomethyl analogs — a transformation not feasible from the ester or acid without additional steps.

Synthetic Chemistry Building Block Derivatization Amide Coupling

Recommended Application Scenarios for N-Isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049511-74-1)


CB2 Receptor Agonist Fragment Library Synthesis and SAR Exploration

Based on the validated nanomolar CB2 agonism of the pyridazine-3-carboxamide scaffold (EC₅₀ = 3.7–35 nM range reported for optimized analogs) [1], CAS 1049511-74-1 is well-suited as a core fragment for synthesizing focused CB2-targeted libraries. The N-isopropyl group provides a defined lipophilic starting point (Δπ ≈ +1.0 above N-methyl) that can be systematically varied to map the lipophilic tolerance of the CB2 orthosteric pocket. Researchers should prioritize this building block when logP optimization is a key objective, as the N-isopropyl substituent permits measurable logP tuning without scaffold hopping.

Kinase Inhibitor Lead Generation Leveraging the Dihydropyridazinone-3-Carboxamide Pharmacophore

The confirmed c-Met inhibitory activity (LAH-1, nanomolar range) and WDR5 WBM pocket binding (PDB 8G3E co-crystal) of the dihydropyridazine-3-carboxamide core support the use of CAS 1049511-74-1 as a privileged starting scaffold for kinase and PPI inhibitor programs [2][3]. The carboxamide NH, absent in ester or acid analogs, is geometrically positioned to engage backbone carbonyls in kinase hinge regions or PPI hot-spot residues. Procurement for these applications should favor CAS 1049511-74-1 over the corresponding acid or ester, as the amide preserves the critical H-bond donor required for target engagement while maintaining sufficient chemical stability for library chemistry.

Antimicrobial Pyridazine Derivative Synthesis and Phenotypic Screening

Chlorinated pyridazine derivatives have demonstrated antibacterial activity with MICs ranging from 0.892 to 3.744 μg/mL against E. coli, outperforming chloramphenicol (MIC 2.019–8.078 μg/mL) in certain strains [4]. While CAS 1049511-74-1 itself lacks direct antimicrobial data, its pyridazinone-3-carboxamide core provides a functionalized entry point for introducing halogens or other pharmacophores at the 4- and 5-positions of the pyridazinone ring. The N-isopropyl carboxamide remains stable under electrophilic aromatic substitution conditions, enabling direct diversification toward antimicrobial screening libraries.

Physicochemical Property Optimization in CNS Drug Discovery

The pyridazine-3-carboxamide scaffold has demonstrated suitability for CNS target modulation, as evidenced by its application in adenosine receptor antagonism and the ability to achieve drug-like logP values (<3.5) in the CB2 agonist series [1][5]. CAS 1049511-74-1, with its moderate predicted logP (~0.7) and low molecular weight (195.22 Da), falls within favorable CNS drug-like property space (MW < 400, logP 1–4, HBD ≤ 3). For CNS-focused medicinal chemistry programs, the compound offers a more favorable starting point than larger, more lipophilic pyridazine analogs that may face blood-brain barrier penetration challenges.

Quote Request

Request a Quote for N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.